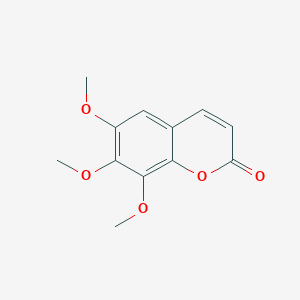

Dimethylfraxetin

Description

Dimethylfraxetin has been reported in Garcinia multiflora, Aralia bipinnata, and other organisms with data available.

structure in first source

Structure

3D Structure

Properties

IUPAC Name |

6,7,8-trimethoxychromen-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12O5/c1-14-8-6-7-4-5-9(13)17-10(7)12(16-3)11(8)15-2/h4-6H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RAYQKHLZHPFYEJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=C2C(=C1)C=CC(=O)O2)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00209112 | |

| Record name | Dimethylfraxetin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00209112 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6035-49-0 | |

| Record name | 6,7,8-Trimethoxycoumarin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6035-49-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dimethylfraxetin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006035490 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dimethylfraxetin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00209112 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Dimethylfraxetin: A Technical Guide to its Discovery, Natural Sources, and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the coumarin dimethylfraxetin (6,7,8-trimethoxycoumarin). It details the initial discovery and characterization of the compound, explores its diverse natural sources with quantitative data on its prevalence, and delves into its biological activities. This document includes detailed experimental protocols for its isolation and characterization and visualizes a key signaling pathway influenced by this compound to facilitate a deeper understanding for research and drug development applications.

Discovery of this compound

The initial isolation and characterization of the compound now known as this compound (6,7,8-trimethoxycoumarin) was first reported in the early 20th century. While modern research has expanded upon its natural occurrences and biological activities, these foundational studies laid the groundwork for our current understanding. It has since been identified in a variety of plant species, with significant research focusing on its pharmacological potential.

Natural Sources of this compound

This compound has been isolated from a range of plant species across different families. The concentration and yield of this compound can vary significantly depending on the plant part, geographical location, and extraction method.

| Plant Species | Family | Plant Part | Concentration/Yield |

| Tagetes lucida | Asteraceae | Aerial Parts | 253 mg/g of ethyl acetate extract[1] |

| Gomortega keule | Gomortegaceae | Not specified | Present[2] |

| Platymiscium floribundum | Fabaceae | Heartwood | Isolated and characterized[3][4] |

| Garcinia multiflora | Clusiaceae | Not specified | Reported presence[5] |

| Aralia bipinnata | Araliaceae | Not specified | Reported presence[5] |

| Fraxinus chinensis | Oleaceae | Not specified | Reported presence[1] |

| Chelonopsis praecox | Lamiaceae | Aerial Parts | Isolated and characterized[6] |

| Cryptocarya bracteolata | Lauraceae | Bark | Isolated and characterized[7] |

Experimental Protocols

Isolation of this compound from Tagetes lucida

The following protocol is a synthesized methodology based on reported isolations of this compound from Tagetes lucida.[2]

3.1.1. Plant Material and Extraction

-

Obtain dried and powdered aerial parts of Tagetes lucida.

-

Perform successive extractions with solvents of increasing polarity, starting with n-hexane, followed by ethyl acetate, and then methanol.

-

The ethyl acetate extract is typically enriched with this compound. Concentrate the ethyl acetate fraction under reduced pressure to yield a crude extract.

3.1.2. Chromatographic Purification

-

Subject the crude ethyl acetate extract to open column chromatography on silica gel.

-

Elute the column with a gradient of n-hexane and ethyl acetate, gradually increasing the polarity.

-

Monitor the fractions by thin-layer chromatography (TLC) using a suitable solvent system (e.g., n-hexane:ethyl acetate, 7:3) and visualize under UV light (254 nm and 365 nm).

-

Combine fractions containing the compound of interest (identified by its Rf value and UV fluorescence).

-

Perform further purification of the combined fractions using preparative TLC or a secondary column chromatography step with a different solvent system to achieve high purity.

3.1.3. Characterization

-

High-Performance Liquid Chromatography (HPLC): Confirm the purity of the isolated compound using analytical HPLC with a C18 column and a mobile phase gradient of water and acetonitrile.

-

Spectroscopic Analysis:

-

UV-Vis Spectroscopy: Record the UV spectrum to determine the absorption maxima.

-

Mass Spectrometry (MS): Determine the molecular weight and fragmentation pattern of the compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Obtain 1H and 13C NMR spectra to elucidate the chemical structure.

-

General Protocol for Characterization by NMR and Mass Spectrometry

The structural elucidation of this compound relies on standard spectroscopic techniques.

3.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Dissolve the purified compound in a suitable deuterated solvent (e.g., CDCl3 or DMSO-d6).

-

Acquire 1H NMR and 13C NMR spectra.

-

Perform 2D NMR experiments such as COSY, HSQC, and HMBC to establish the connectivity of protons and carbons and confirm the substitution pattern on the coumarin core.

3.2.2. Mass Spectrometry (MS)

-

Introduce the sample into a mass spectrometer using a suitable ionization technique (e.g., ESI or APCI).

-

Obtain the high-resolution mass spectrum (HRMS) to determine the exact mass and molecular formula.

-

Perform tandem mass spectrometry (MS/MS) to analyze the fragmentation pattern, which can provide further structural information.

Biological Activity and Signaling Pathways

This compound has been reported to exhibit a range of biological activities, including neuroprotective and anti-inflammatory effects. Studies suggest its involvement in modulating dopaminergic and glutamatergic neurotransmission.[2][8] Furthermore, its anti-inflammatory properties may be linked to the regulation of cytokine production.

Modulation of Inflammatory Cytokine Production

This compound has been shown to influence the expression of key inflammatory cytokines. In a model of neuroinflammation, it was observed to decrease the levels of pro-inflammatory cytokines such as IL-1β and TNF-α, while increasing the expression of the anti-inflammatory cytokine IL-10. This modulation of the inflammatory response is a critical aspect of its neuroprotective effects.

Below is a simplified representation of the logical relationship in the modulation of inflammatory cytokines by this compound.

Conclusion

This compound is a naturally occurring coumarin with a growing body of research highlighting its therapeutic potential, particularly in the context of neuroinflammation and central nervous system disorders. This guide provides a foundational understanding of its discovery, natural distribution, and methods for its study. Further research into its specific molecular targets and mechanisms of action will be crucial for its development as a potential therapeutic agent.

References

- 1. chembk.com [chembk.com]

- 2. Herniarin, this compound and Extracts from Tagetes lucida, in Psychosis Secondary to Ketamine and Its Interaction with Haloperidol - PMC [pmc.ncbi.nlm.nih.gov]

- 3. scielo.br [scielo.br]

- 4. scielo.br [scielo.br]

- 5. 6,7,8-Trimethoxycoumarin | C12H12O5 | CID 3083928 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Six New 3,5-Dimethylcoumarins from Chelonopsis praecox, Chelonopsis odontochila and Chelonopsis pseudobracteata - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Pharmacological Properties of Dimethylfraxetin

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dimethylfraxetin (6,7,8-trimethoxycoumarin) is a naturally occurring coumarin derivative that has garnered significant interest within the scientific community for its diverse pharmacological activities. This technical guide provides a comprehensive overview of the current understanding of this compound's properties, with a focus on its anti-inflammatory, antioxidant, and central nervous system (CNS) effects. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes implicated signaling pathways to serve as a valuable resource for researchers and professionals in drug discovery and development.

Introduction

Coumarins are a class of benzopyrone compounds widely distributed in the plant kingdom, known for their broad spectrum of biological activities. This compound, a trimethoxylated coumarin, has been isolated from various plant species, including Tagetes lucida and Gomortega keule.[1][2] Emerging research has highlighted its potential as a therapeutic agent, particularly in the fields of neuropharmacology and inflammation. This guide aims to consolidate the existing scientific literature on this compound, presenting its pharmacological profile in a detailed and accessible format for the scientific community.

Pharmacological Properties

This compound exhibits a range of pharmacological effects, primarily centered around its anti-inflammatory, antioxidant, and CNS-modulatory activities.

Central Nervous System Effects

This compound has shown notable effects on the central nervous system, particularly in models of psychosis. It appears to interact with both the dopaminergic and glutamatergic systems, which are key pathways implicated in the pathophysiology of schizophrenia.[1][2][3]

Key Findings:

-

In a ketamine-induced psychosis model in mice, this compound blocked stereotyped behavior, hyperlocomotion, and cognitive impairment.[1][3]

-

This compound potentiated the cataleptic effect of the D2 receptor antagonist haloperidol, suggesting an interaction with the dopaminergic system.[1][2]

-

It has also been described as having anxiolytic and sedative-like activities, potentially involving serotonergic and GABAergic neurotransmission.[1][2]

Anti-inflammatory Activity

This compound has been identified as a component of plant extracts with significant anti-inflammatory properties.[1] While specific quantitative data for the pure compound is limited, its presence in active extracts suggests it contributes to the observed effects.

Key Findings:

-

Extracts of Tagetes lucida, containing this compound, showed potent inhibition of inflammation in a TPA-induced ear edema model in mice.[1]

Antioxidant Activity

The antioxidant properties of this compound are suggested by its chemical structure and its presence in plant extracts known for their radical scavenging abilities.[1]

Key Findings:

-

As a coumarin derivative, this compound is expected to possess antioxidant capabilities. Studies on related coumarin compounds have demonstrated significant activity in assays such as the DPPH radical scavenging assay.[4]

Quantitative Data Summary

The following tables summarize the available quantitative data for this compound and related experimental models. Note: Data for pure this compound is limited in the current literature. Where specific data is unavailable, this is indicated.

Table 1: In Vivo CNS Activity of this compound

| Experimental Model | Species | Dose | Effect | Reference |

| Haloperidol-induced catalepsy | Mouse | 1 mg/kg | Potentiation of catalepsy | [5] |

| Haloperidol-induced catalepsy | Mouse | 5 mg/kg | Less potentiation compared to 1 mg/kg | [1] |

| Ketamine-induced psychosis | Mouse | 1 mg/kg | Blockade of stereotyped behavior and hyperlocomotion | [1] |

Table 2: In Vitro and In Vivo Anti-inflammatory Activity Data

| Assay | Test Substance | IC50 / % Inhibition | Reference |

| TPA-induced ear edema | Tagetes lucida hexane and acetone extracts (containing this compound) | 92.7% and 75.9% inhibition, respectively | [1] |

| LPS-induced Nitric Oxide Production in RAW 264.7 cells | Data for this compound not available. | - |

Table 3: Antioxidant Activity Data

| Assay | Test Substance | IC50 / Activity | Reference |

| DPPH Radical Scavenging | Data for this compound not available. | - | |

| FRAP (Ferric Reducing Antioxidant Power) | Data for this compound not available. | - | |

| ORAC (Oxygen Radical Absorbance Capacity) | Data for this compound not available. | - |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of this compound's pharmacological properties.

Ketamine-Induced Psychosis Model in Mice

Objective: To evaluate the antipsychotic-like effects of a test compound.

Protocol:

-

Animals: Male ICR mice are used.

-

Drug Administration:

-

Test compounds (e.g., this compound) or vehicle are administered orally (p.o.).

-

Ketamine (50 mg/kg) is administered intraperitoneally (i.p.) to induce psychosis-like behaviors.[1]

-

-

Behavioral Assessments: A battery of behavioral tests are conducted to assess different aspects of psychosis:

-

Open Field Test (OFT): To measure locomotor activity and stereotyped behaviors (positive symptoms).[1]

-

Forced Swimming Test (FST): To evaluate depressive-like behavior (negative symptom).[1]

-

Passive Avoidance Test (PAT): To assess cognitive impairment.[1]

-

Social Interaction Test (SIT): To measure social withdrawal (negative symptom).[1]

-

-

Data Analysis: Behavioral parameters are recorded and analyzed to determine the effect of the test compound on ketamine-induced changes.

TPA-Induced Ear Edema in Mice

Objective: To assess the topical anti-inflammatory activity of a test substance.

Protocol:

-

Animals: Male CD-1 mice are typically used.

-

Induction of Inflammation: 12-O-tetradecanoylphorbol-13-acetate (TPA) is dissolved in a suitable solvent (e.g., acetone) and applied topically to the inner and outer surfaces of the mouse ear to induce inflammation.

-

Treatment: The test compound (e.g., an extract containing this compound) is applied topically to the ear before or after TPA application.

-

Measurement of Edema: After a specified period (e.g., 4-6 hours), the mice are euthanized, and a circular biopsy is taken from both the treated and untreated ears. The weight of the biopsies is measured, and the difference in weight is calculated to quantify the extent of edema.

-

Data Analysis: The percentage inhibition of edema by the test compound is calculated relative to the control group that received only TPA.

DPPH Radical Scavenging Assay

Objective: To determine the free radical scavenging activity of a compound.

Protocol:

-

Reagents: A stable free radical, 2,2-diphenyl-1-picrylhydrazyl (DPPH), is dissolved in methanol to a specific concentration.

-

Procedure:

-

Different concentrations of the test compound are added to the DPPH solution.

-

The mixture is incubated in the dark at room temperature for a set period (e.g., 30 minutes).

-

-

Measurement: The absorbance of the solution is measured spectrophotometrically at a specific wavelength (around 517 nm). The decrease in absorbance indicates the scavenging of DPPH radicals.

-

Data Analysis: The percentage of radical scavenging activity is calculated, and the IC50 value (the concentration of the compound required to scavenge 50% of the DPPH radicals) is determined.[4]

Signaling Pathway Analysis

The pharmacological effects of this compound are likely mediated through the modulation of specific intracellular signaling pathways. Based on the activities of related coumarin compounds, the NF-κB and MAPK pathways are probable targets for its anti-inflammatory effects, while its CNS effects involve dopaminergic and glutamatergic signaling.

Proposed Anti-inflammatory Signaling

Many anti-inflammatory compounds exert their effects by inhibiting the NF-κB and MAPK signaling pathways, which are crucial for the production of pro-inflammatory mediators. While direct evidence for this compound is pending, a proposed mechanism is illustrated below.

Caption: Proposed anti-inflammatory mechanism of this compound.

CNS-Related Signaling

The antipsychotic-like effects of this compound involve complex interactions with neurotransmitter systems. The diagram below illustrates the interplay between the dopaminergic and glutamatergic pathways and the potential points of modulation by this compound.

Caption: CNS signaling pathways potentially modulated by this compound.

Conclusion

This compound is a promising natural compound with a range of pharmacological properties that warrant further investigation. Its demonstrated effects on the central nervous system, coupled with its likely anti-inflammatory and antioxidant activities, make it a compelling candidate for drug discovery efforts. This technical guide has summarized the current state of knowledge, highlighting both what is known and where further research is needed. Specifically, future studies should focus on obtaining robust quantitative data for its anti-inflammatory and antioxidant effects, elucidating the precise molecular mechanisms and signaling pathways involved, and conducting comprehensive pharmacokinetic and toxicological profiling. Such research will be crucial in unlocking the full therapeutic potential of this compound.

References

Dimethylfraxetin: A Potential Therapeutic Agent in Central Nervous System Disorders

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Dimethylfraxetin (DF), a naturally occurring coumarin, has garnered increasing interest within the scientific community for its potential therapeutic applications in a range of central nervous system (CNS) disorders. Preclinical evidence suggests that this compound exerts neuroprotective effects through multiple mechanisms, including the modulation of key neurotransmitter systems, attenuation of neuroinflammation, and mitigation of oxidative stress. This technical guide provides a comprehensive overview of the current state of research on this compound's role in CNS disorders, with a focus on its therapeutic potential in psychosis. Detailed experimental protocols, quantitative data from key studies, and illustrations of implicated signaling pathways are presented to facilitate further investigation and drug development efforts in this promising area.

Introduction to this compound

This compound (6,7,8-trimethoxycoumarin) is a coumarin compound that has been isolated from various plant species, including Tagetes lucida[1]. Coumarins, a class of benzopyrone compounds, are known for their diverse pharmacological activities, and many have been investigated for their potential in treating CNS disorders such as Alzheimer's disease, Parkinson's disease, and epilepsy[1][2]. This compound itself has demonstrated several biological properties relevant to CNS health, including antioxidant and anxiolytic- and sedative-like activities[1]. Its ability to interact with key neurotransmitter systems, such as the dopaminergic and glutamatergic systems, has positioned it as a molecule of interest for neuropsychiatric conditions[2][3][4].

Role in Psychosis and Schizophrenia-Like Behaviors

The most significant body of research on this compound's role in the CNS is centered on its effects in preclinical models of psychosis. These studies suggest that this compound can modulate the dopaminergic and glutamatergic pathways, which are critically implicated in the pathophysiology of schizophrenia[2][4].

Modulation of the Dopaminergic System

The dopaminergic hypothesis of schizophrenia posits that hyperactivity of dopaminergic pathways contributes to the positive symptoms of the disorder[2]. Haloperidol, a typical antipsychotic, acts by blocking dopamine D2 receptors. In preclinical studies, the potentiation of haloperidol-induced catalepsy is used as an indicator of a compound's interaction with the dopaminergic system.

This compound has been shown to enhance the cataleptic effects of haloperidol in mice, suggesting an interaction with the dopaminergic system[2][3][4]. At a dose of 1 mg/kg, it has been observed to have a significant potentiation effect on haloperidol-induced catalepsy[2].

Modulation of the Glutamatergic System

Hypofunction of the N-methyl-D-aspartate (NMDA) receptor, a key component of the glutamatergic system, is also implicated in the positive, negative, and cognitive symptoms of schizophrenia[2]. Ketamine, an NMDA receptor antagonist, is used to induce schizophrenia-like behaviors in animal models[3][4].

This compound has demonstrated the ability to counteract the behavioral effects of ketamine. In mice, it has been shown to block ketamine-induced stereotyped behavior, hyperlocomotion, cognitive impairment, and deficits in social interaction[3][4]. This suggests that this compound may have a therapeutic effect on a wide range of schizophrenia-like symptoms.

Anti-inflammatory and Antioxidant Effects

Neuroinflammation and oxidative stress are increasingly recognized as important contributors to the pathology of various CNS disorders[5][6]. This compound, like other coumarins, possesses anti-inflammatory and antioxidant properties that may contribute to its neuroprotective effects[1][2][6].

Extracts of Tagetes lucida, containing this compound, have been shown to exhibit significant anti-inflammatory and antioxidant activity[1][2]. Specifically, in a cuprizone-induced model of experimental encephalomyelitis, treatment with Tagetes lucida extracts containing this compound led to a neuroprotective effect by controlling motor damage and neuroinflammation. This was evidenced by an increase in the expression of anti-inflammatory cytokines IL-4 and IL-10, and a decrease in the pro-inflammatory cytokines IL-1β and TNF-α[5]. These treatments also protected the blood-brain barrier from increased vascular permeability[5].

Quantitative Data Summary

The following tables summarize the key quantitative data from preclinical studies investigating the effects of this compound in models of CNS disorders.

Table 1: Effect of this compound on Haloperidol-Induced Catalepsy in Mice

| Treatment Group | Dose (mg/kg) | Observation | Reference |

| This compound | 1 | Significant potentiation of haloperidol's cataleptic effect | [2] |

| This compound | 5 | Positive cataleptic state observed from 30 to 90 minutes | [1][2] |

Table 2: Effect of this compound on Ketamine-Induced Behaviors in Mice

| Behavioral Test | This compound Dose (mg/kg) | Effect | Reference |

| Open Field Test | Not specified | Blocked stereotyped behavior and hyperlocomotion | [3][4] |

| Passive Avoidance Test | Not specified | Counteracted cognitive deterioration | [2] |

| Social Interaction Test | Not specified | Blocked detriment in social interaction | [3][4] |

| Forced Swimming Test | 1 | Significant decrease in immobility | [1][2] |

Key Experimental Protocols

Haloperidol-Induced Catalepsy

-

Objective: To assess the interaction of this compound with the dopaminergic system.

-

Animal Model: ICR mice[2].

-

Procedure:

-

Administer this compound or vehicle control intraperitoneally (i.p.).

-

After a predetermined time, administer haloperidol (0.5 mg/kg, i.p.)[2].

-

At various time points (e.g., 30, 60, 90, 120 minutes) post-haloperidol injection, place the mouse's forepaws on a horizontal bar.

-

Measure the time it takes for the mouse to remove its paws from the bar (catalepsy). A longer duration indicates a stronger cataleptic effect.

-

-

Data Analysis: Compare the catalepsy duration between the this compound-treated group and the control group using appropriate statistical tests (e.g., ANOVA followed by Dunnett's test)[2].

Ketamine-Induced Schizophrenia-Like Behaviors

-

Objective: To evaluate the effect of this compound on positive, negative, and cognitive symptoms of psychosis.

-

Animal Model: ICR mice[4].

-

Procedure:

-

Administer this compound or vehicle control.

-

After a specified time, administer ketamine (50 mg/kg, i.p.)[2].

-

Conduct a battery of behavioral tests:

-

Open Field Test (for positive symptoms): Measure locomotor activity and stereotyped behaviors[4].

-

Passive Avoidance Test (for cognitive symptoms): Assess learning and memory[4].

-

Social Interaction Test (for negative symptoms): Quantify the time spent in social interaction[4].

-

Forced Swimming Test (for negative symptoms): Measure the duration of immobility[4].

-

-

-

Data Analysis: Compare the performance of the this compound-treated group with the ketamine-only group using relevant statistical analyses for each behavioral test[4].

Signaling Pathways and Mechanisms of Action

The neuroprotective effects of this compound in the CNS appear to be mediated through its interaction with multiple signaling pathways.

Dopaminergic and Glutamatergic Pathway Modulation

As previously discussed, this compound's interaction with the dopaminergic and glutamatergic systems is central to its effects in psychosis models. The potentiation of haloperidol's effects suggests a modulation of D2 receptor signaling, while the reversal of ketamine's effects points to an interaction with NMDA receptor signaling. The precise molecular mechanisms of these interactions require further elucidation.

References

- 1. Herniarin, this compound and Extracts from Tagetes lucida, in Psychosis Secondary to Ketamine and Its Interaction with Haloperidol - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. Herniarin, this compound and Extracts from Tagetes lucida, in Psychosis Secondary to Ketamine and Its Interaction with Haloperidol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

The Antioxidant and Anti-inflammatory Properties of Dimethylfraxetin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dimethylfraxetin (6,7,8-trimethoxycoumarin), a naturally occurring coumarin, has garnered scientific interest for its potential therapeutic properties, particularly its antioxidant and anti-inflammatory effects. This technical guide provides an in-depth overview of the current understanding of this compound's bioactivity, focusing on its mechanisms of action, quantitative efficacy, and the experimental protocols used for its evaluation. While direct quantitative data for the pure compound is still emerging, studies on related coumarins and extracts containing this compound provide a strong foundation for its potential as a modulator of key signaling pathways involved in oxidative stress and inflammation, such as the Nrf2 and NF-κB pathways. This document aims to serve as a comprehensive resource for researchers and professionals in drug development interested in the therapeutic potential of this compound.

Introduction

Coumarins are a class of benzopyrone compounds widely distributed in the plant kingdom, known for their diverse pharmacological activities. This compound, a trimethoxylated derivative of coumarin, has been identified in various plant species, including Tagetes lucida[1]. Preliminary studies and research on structurally similar compounds suggest that this compound possesses significant antioxidant and anti-inflammatory properties, making it a promising candidate for further investigation in the context of diseases associated with oxidative stress and inflammation. This guide will synthesize the available data on this compound, detail relevant experimental methodologies, and visualize the key signaling pathways potentially involved in its mechanism of action.

Antioxidant Effects of this compound

The antioxidant activity of coumarins is often attributed to their ability to scavenge free radicals and modulate endogenous antioxidant defense systems. While specific IC50 values for pure this compound in standard antioxidant assays are not yet widely published, the antioxidant potential of extracts containing this compound and other related coumarins has been documented[2][3]. The primary mechanisms underlying the antioxidant effects of compounds like this compound are believed to involve the activation of the Nrf2 signaling pathway.

The Nrf2 Signaling Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a transcription factor that plays a crucial role in the cellular defense against oxidative stress[4][5]. Under basal conditions, Nrf2 is kept in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. Upon exposure to oxidative stress or electrophilic compounds, Keap1 undergoes a conformational change, leading to the release and nuclear translocation of Nrf2. In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant genes, upregulating their expression. These genes encode for a battery of protective enzymes, including heme oxygenase-1 (HO-1), NAD(P)H quinone dehydrogenase 1 (NQO1), and glutamate-cysteine ligase (GCL), which collectively enhance the cell's capacity to neutralize reactive oxygen species (ROS)[6][7]. While direct evidence for this compound is still under investigation, other coumarins like fraxetin have been shown to activate the Nrf2 pathway[5][6][8].

Anti-inflammatory Effects of this compound

Chronic inflammation is a key contributor to a wide range of pathologies. This compound has demonstrated anti-inflammatory potential, likely through the modulation of inflammatory signaling pathways and the reduction of pro-inflammatory mediators. Studies on extracts containing this compound and other coumarins have shown inhibitory effects in various in vivo and in vitro models of inflammation[2][9][10]. A key target in inflammation is the NF-κB signaling pathway.

The NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) is a master regulator of the inflammatory response, controlling the expression of numerous pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules[11][12][13]. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals, such as lipopolysaccharide (LPS) or tumor necrosis factor-alpha (TNF-α), the IκB kinase (IKK) complex is activated. IKK then phosphorylates IκB, leading to its ubiquitination and subsequent degradation by the proteasome. This allows NF-κB to translocate to the nucleus, where it binds to specific DNA sequences and promotes the transcription of pro-inflammatory genes[14]. Several coumarin derivatives have been shown to exert their anti-inflammatory effects by inhibiting the NF-κB pathway[11][12][13]. One study reported that 6,7,8-trimethoxycoumarin attenuates vincristine-induced peripheral neuropathic pain and reduces levels of the pro-inflammatory cytokine TNF-α[15].

Quantitative Data

The following tables summarize the available quantitative data on the antioxidant and anti-inflammatory effects of this compound and related compounds. It is important to note that much of the existing data is from studies on plant extracts, and further research is needed to determine the specific activity of the isolated this compound.

Table 1: Antioxidant Activity

| Compound/Extract | Assay | IC50/EC50 Value | Reference |

| Coumarin-hydroxytyrosol conjugate | DPPH | 26.58 µM | [16] |

| Coumarin-hydroxytyrosol conjugate | ABTS | 30.31 µM | [16] |

| 7,8-dihydroxycoumarin derivative | DPPH | 64.27 µM | [17] |

| Gossypium herbaceam extract | DPPH | 13.28 µg/mL | [18] |

| Gossypium herbaceam extract | ABTS | 1.12 µg/mL | [18] |

Table 2: Anti-inflammatory Activity

| Compound/Extract | Model/Assay | Effect | Quantitative Data | Reference |

| 6,7,8-Trimethoxycoumarin | Vincristine-induced neuropathic pain | Reduction of pro-inflammatory cytokine | Reduced TNF-α levels | [15] |

| 6-(substituted benzylamino)-7-hydroxy-4-methyl-2H-chromen-2-ones | Carrageenan-induced paw edema | Inhibition of edema | Up to 44.05% inhibition | [9] |

| 7,8-dimethoxycoumarin | TNF-α-treated HaCaT cells | Inhibition of pro-inflammatory cytokines/chemokines | Dose-dependent inhibition of IL-6 and IL-8 | [12] |

| 6-Methylcoumarin | LPS-stimulated RAW 264.7 cells | Inhibition of NO and PGE2 production | Dose-dependent reduction | [11] |

| Extracts of Tagetes lucida (containing this compound) | TPA-induced ear edema | Inhibition of inflammation | 75.9% - 92.7% inhibition | [1] |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections outline the standard protocols for key in vitro and in vivo assays used to evaluate the antioxidant and anti-inflammatory properties of compounds like this compound.

In Vitro Antioxidant Assays

-

Reagent Preparation: Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM).

-

Sample Preparation: Dissolve this compound in a suitable solvent to prepare a stock solution, from which serial dilutions are made.

-

Reaction: In a 96-well plate, add a specific volume of the DPPH solution to each well, followed by the addition of different concentrations of the sample solution. A control containing only the solvent and DPPH is also prepared.

-

Incubation: The plate is incubated in the dark at room temperature for a specified period (e.g., 30 minutes).

-

Measurement: The absorbance of the solutions is measured at approximately 517 nm using a microplate reader.

-

Calculation: The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100. The IC50 value (the concentration of the sample required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the sample concentration.

-

Reagent Preparation: The ABTS radical cation (ABTS•+) is generated by reacting an aqueous solution of ABTS with potassium persulfate. The mixture is left to stand in the dark at room temperature for 12-16 hours before use. The ABTS•+ solution is then diluted with a suitable solvent (e.g., ethanol or water) to an absorbance of approximately 0.7 at 734 nm.

-

Sample Preparation: Similar to the DPPH assay, prepare serial dilutions of this compound.

-

Reaction: A small volume of the sample is added to a larger volume of the diluted ABTS•+ solution.

-

Incubation: The reaction mixture is incubated at room temperature for a short period (e.g., 6 minutes).

-

Measurement: The absorbance is measured at 734 nm.

-

Calculation: The percentage of inhibition and the IC50 value are calculated in a similar manner to the DPPH assay.

In Vitro Anti-inflammatory Assay

-

Cell Culture: RAW 264.7 murine macrophage cells are cultured in a suitable medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics.

-

Cell Seeding: Cells are seeded into 96-well or 6-well plates and allowed to adhere overnight.

-

Treatment: The cells are pre-treated with various concentrations of this compound for a specific duration (e.g., 1 hour).

-

Stimulation: Inflammation is induced by adding LPS (e.g., 1 µg/mL) to the cell culture medium. A control group without LPS stimulation and a group with LPS stimulation but without the test compound are included.

-

Incubation: The cells are incubated for a specified period (e.g., 24 hours).

-

Measurement of Inflammatory Mediators:

-

Nitric Oxide (NO) Production: The concentration of nitrite, a stable product of NO, in the culture supernatant is measured using the Griess reagent.

-

Pro-inflammatory Cytokines: The levels of cytokines such as TNF-α, IL-6, and IL-1β in the culture supernatant are quantified using Enzyme-Linked Immunosorbent Assay (ELISA) kits.

-

-

Analysis of Protein Expression: The expression levels of key proteins in the inflammatory signaling pathways (e.g., iNOS, COX-2, phosphorylated IκB-α, and nuclear NF-κB) can be analyzed by Western blotting.

In Vivo Anti-inflammatory Assay

-

Animal Model: Typically, rats or mice are used for this model.

-

Treatment: The animals are divided into groups and orally or intraperitoneally administered with this compound at different doses, a vehicle control, and a standard anti-inflammatory drug (e.g., indomethacin or diclofenac).

-

Induction of Inflammation: After a specific period post-treatment (e.g., 1 hour), a sub-plantar injection of carrageenan solution (e.g., 1% in saline) is administered into the right hind paw of each animal.

-

Measurement of Edema: The paw volume is measured using a plethysmometer at various time points after the carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours).

-

Calculation: The percentage of inhibition of edema is calculated for each group compared to the vehicle control group using the formula: % Inhibition = [1 - (Vt - V0)treated / (Vt - V0)control] x 100 Where Vt is the paw volume at time t, and V0 is the initial paw volume.

Conclusion and Future Directions

This compound presents a promising scaffold for the development of novel antioxidant and anti-inflammatory agents. The existing body of research on related coumarin compounds strongly suggests that its mechanism of action likely involves the modulation of the Nrf2 and NF-κB signaling pathways. However, to fully elucidate its therapeutic potential, further research is imperative. Specifically, future studies should focus on:

-

Quantitative analysis of pure this compound: Determining the IC50 values of the isolated compound in various antioxidant and anti-inflammatory assays.

-

Direct mechanistic studies: Investigating the direct interaction of this compound with key proteins in the Nrf2 and NF-κB pathways.

-

In vivo efficacy: Conducting comprehensive in vivo studies in relevant disease models to evaluate the therapeutic efficacy, pharmacokinetics, and safety profile of this compound.

By addressing these research gaps, the scientific community can gain a clearer understanding of this compound's potential as a therapeutic agent for a range of inflammatory and oxidative stress-related diseases.

References

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. Natural Coumarin Derivatives Activating Nrf2 Signaling Pathway as Lead Compounds for the Design and Synthesis of Intestinal Anti-Inflammatory Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Coumarins as Modulators of the Keap1/Nrf2/ARE Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 7. An Overview of NRF2-Activating Compounds Bearing α,β-Unsaturated Moiety and Their Antioxidant Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Dual anti-oxidative effects of fraxetin isolated from Fraxinus rhinchophylla - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Anti-inflammatory screening and molecular modeling of some novel coumarin derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. mdpi.com [mdpi.com]

- 12. mdpi.com [mdpi.com]

- 13. Anti-Inflammatory Effect of Novel 7-Substituted Coumarin Derivatives through Inhibition of NF-κB Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Inhibition of the NF-κB signaling pathway by a novel heterocyclic curcumin analogue - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Antioxidant Activity of Coumarins and Their Metal Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 17. encyclopedia.pub [encyclopedia.pub]

- 18. Investigating the Antioxidant and Acetylcholinesterase Inhibition Activities of Gossypium herbaceam - PMC [pmc.ncbi.nlm.nih.gov]

The Biosynthesis of Dimethylfraxetin (Scoparone) in Tagetes lucida: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tagetes lucida Cav., commonly known as Mexican tarragon, is a perennial plant of the Asteraceae family with a rich history in traditional medicine for treating a variety of ailments, including those related to the central nervous system and inflammatory conditions.[1][2] The therapeutic potential of this plant is attributed to its diverse phytochemical profile, which includes a significant concentration of coumarins. Among these, dimethylfraxetin, identified as scoparone (6,7-dimethoxycoumarin), is a prominent bioactive compound with demonstrated anti-inflammatory, neuroprotective, and immunomodulatory properties.[1][2][3]

Understanding the biosynthetic pathway of scoparone in Tagetes lucida is crucial for metabolic engineering efforts aimed at enhancing its production, as well as for synthesizing novel derivatives with improved pharmacological activities. While the specific enzymes native to T. lucida have yet to be fully characterized, a comprehensive putative pathway can be constructed based on extensive research into coumarin biosynthesis in other plant species, particularly within the Asteraceae family.

This technical guide provides an in-depth overview of the proposed biosynthetic pathway of scoparone in Tagetes lucida, detailed experimental protocols for pathway elucidation, and a summary of the current quantitative data available for coumarins in this species.

Putative Biosynthesis Pathway of this compound (Scoparone)

The biosynthesis of scoparone originates from the general phenylpropanoid pathway, starting with the amino acid L-phenylalanine. The pathway can be divided into two main stages: the formation of the core coumarin structure (scopoletin) and the subsequent final methylation to yield scoparone.

Stage 1: Formation of the Scopoletin Core

-

Phenylpropanoid Pathway Initiation : The pathway begins with the deamination of L-phenylalanine to cinnamic acid , a reaction catalyzed by phenylalanine ammonia-lyase (PAL) . Subsequently, cinnamate-4-hydroxylase (C4H) , a cytochrome P450 enzyme, hydroxylates cinnamic acid to produce p-coumaric acid . This is then activated by 4-coumarate:CoA ligase (4CL) to form p-coumaroyl-CoA .

-

Formation of Feruloyl-CoA : The intermediate p-coumaroyl-CoA is hydroxylated at the C3 position by p-coumarate 3-hydroxylase (C3H) to yield caffeoyl-CoA. A subsequent methylation step, catalyzed by caffeoyl-CoA O-methyltransferase (CCoAOMT) using S-adenosyl methionine (SAM) as a methyl donor, produces feruloyl-CoA .

-

Ortho-hydroxylation and Lactonization to Scopoletin : This is a critical step in the formation of the coumarin ring. Feruloyl-CoA 6'-hydroxylase (F6'H) , another cytochrome P450 enzyme, introduces a hydroxyl group at the ortho position to the acyl chain of feruloyl-CoA. This 6'-hydroxyferuloyl-CoA intermediate is unstable and undergoes a spontaneous or enzyme-assisted trans-cis isomerization of the side chain, followed by lactonization to form the coumarin ring. Recent studies have identified a coumarin synthase (COSY) that enhances the efficiency of this cyclization, leading to the formation of scopoletin (7-hydroxy-6-methoxycoumarin).[4][5][6]

Stage 2: Final Methylation to Scoparone

-

O-Methylation of Scopoletin : The final step in the biosynthesis of scoparone is the methylation of the hydroxyl group at the C7 position of scopoletin. This reaction is catalyzed by a specific O-methyltransferase (OMT) , which utilizes S-adenosyl methionine (SAM) as the methyl donor.[5] Research in Artemisia capillaris has identified a novel OMT (AcOMT1) that efficiently catalyzes this conversion of scopoletin to scoparone (6,7-dimethoxycoumarin).[5] It is highly probable that a homologous OMT performs this function in Tagetes lucida.

The following diagram illustrates the putative biosynthetic pathway.

References

- 1. Effects of Five Coumarins and Standardized Extracts from Tagetes lucida Cav. on Motor Impairment and Neuroinflammation Induced with Cuprizone [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. Thieme E-Journals - Planta Medica / Abstract [thieme-connect.com]

- 4. researchgate.net [researchgate.net]

- 5. A Comprehensive Multiomics Approach Illuminates the Biosynthetic Mechanism of Scoparone in Artemisia capillaris - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Engineering yeast to produce fraxetin from ferulic acid and lignin - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Dimethylfraxetin: Chemical Structure and Properties

Abstract: Dimethylfraxetin, a naturally occurring coumarin, has garnered significant interest within the scientific community for its diverse pharmacological activities. This technical guide provides a comprehensive overview of its chemical structure, physicochemical properties, and known biological effects, with a focus on its anti-inflammatory and neuroactive potentials. Detailed experimental protocols from key studies are presented, and its proposed mechanism of action is visualized through signaling pathway diagrams. This document is intended for researchers, scientists, and professionals in drug development seeking a thorough understanding of this compound.

Chemical Identity and Structure

This compound is a trimethoxy-substituted derivative of coumarin, a benzopyran-2-one. It is also known as Fraxetin dimethyl ether.[1] The core structure consists of a benzene ring fused to an α-pyrone ring, with three methoxy groups attached to the benzene moiety at positions 6, 7, and 8.

Table 1: Chemical Identifiers of this compound

| Identifier | Value | Reference |

|---|---|---|

| IUPAC Name | 6,7,8-trimethoxychromen-2-one | [2] |

| Synonyms | Fraxetin dimethyl ether, 6,7,8-Trimethoxycoumarin | [1] |

| CAS Number | 6035-49-0 | [1][2][3][4] |

| Molecular Formula | C₁₂H₁₂O₅ | [1][2] |

| Molecular Weight | 236.22 g/mol | [2] |

| Canonical SMILES | COC1=C(C(=C2C(=C1)C=CC(=O)O2)OC)OC | [1] |

| InChI Key | RAYQKHLZHPFYEJ-UHFFFAOYSA-N |[1] |

Physicochemical Properties

This compound is a solid compound with defined physical and chemical characteristics that are crucial for its handling, formulation, and application in research settings.[1]

Table 2: Physicochemical Properties of this compound

| Property | Value | Reference |

|---|---|---|

| Physical State | Solid | [1] |

| Melting Point | 104-105°C | |

| Boiling Point | 338.68°C (estimated) | |

| Solubility | Soluble in DMSO (≥73.1 mg/mL) | [1] |

| UV Absorption (λmax) | 227 nm; 228.6, 294.7, 338.6 nm | [1][5] |

| Storage & Stability | Stable for ≥ 4 years. Stock solutions are stable for 6 months at -80°C and 1 month at -20°C. |[1][6] |

Pharmacological Properties and Biological Activity

This compound has been identified in various plants, including Tagetes lucida, and is recognized for its biological activities.[1][5]

Anti-inflammatory Activity

This compound demonstrates significant anti-inflammatory properties. In a key study, it was shown to reduce auricular edema induced by phorbol 12-myristate 13-acetate (TPA) in mice when administered at a dose of 1 mg/ear.[1]

Neuropharmacological Effects

Recent studies have explored the effects of this compound on the central nervous system, particularly in models of psychosis.[5][7] Research indicates that it can interact with both dopaminergic and glutamatergic neurotransmission systems.[5] Specifically, it has been shown to potentiate the cataleptic effects of the D2 receptor antagonist haloperidol and block psychosis-like behaviors induced by the NMDA receptor antagonist ketamine.[5][7][8] This suggests a potential role as a modulator of these key neurotransmitter systems.

Caption: Proposed interaction of this compound with glutamatergic and dopaminergic pathways.

Experimental Protocols

The following section details the methodologies from a key study investigating the neuropharmacological effects of this compound.

Study of Haloperidol-Induced Catalepsy

-

Objective: To evaluate the effect of this compound on catalepsy induced by the antipsychotic drug haloperidol.[5][7]

-

Animal Model: ICR mice.[5]

-

Methodology:

-

Animals were administered this compound (1 mg/kg).[5]

-

After a set period, haloperidol (0.5 mg/kg, i.p.) was administered to induce catalepsy.[7]

-

Catalepsy was measured using the Bar Test, where the time a mouse remained in a forced, immobile posture was recorded.[7]

-

Measurements were taken at multiple time points (e.g., 30, 60, 90 minutes) post-haloperidol injection.[5]

-

-

Results: this compound was found to potentiate the cataleptic effect induced by haloperidol.[5][7]

Study of Ketamine-Induced Psychosis-like Behaviors

-

Objective: To assess the ability of this compound to counteract behavioral abnormalities induced by the glutamatergic antagonist ketamine.[5][8]

-

Animal Model: ICR mice.[5]

-

Methodology:

-

Results: this compound significantly blocked the effects of ketamine, reducing hyperlocomotion and stereotyped behaviors and counteracting cognitive impairment.[5]

Caption: Workflow for assessing the neuropharmacological effects of this compound.

Conclusion

This compound is a promising natural compound with well-documented anti-inflammatory and significant neuroactive properties. Its ability to modulate dopaminergic and glutamatergic systems highlights its potential as a lead compound for the development of novel therapeutics targeting central nervous system disorders. The detailed chemical, physical, and pharmacological data presented in this guide provide a solid foundation for future research and development efforts. Further investigation is warranted to fully elucidate its mechanisms of action and therapeutic potential.

References

- 1. caymanchem.com [caymanchem.com]

- 2. 6,7,8-Trimethoxycoumarin | C12H12O5 | CID 3083928 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound – NatureStandard [naturestandard.com]

- 4. This compound Datasheet DC Chemicals [dcchemicals.com]

- 5. mdpi.com [mdpi.com]

- 6. This compound|6035-49-0|COA [dcchemicals.com]

- 7. researchgate.net [researchgate.net]

- 8. Herniarin, this compound and Extracts from Tagetes lucida, in Psychosis Secondary to Ketamine and Its Interaction with Haloperidol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

An In-depth Technical Guide to Dimethylfraxetin (CAS 6035-49-0)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dimethylfraxetin, with the CAS number 6035-49-0, is a naturally occurring coumarin derivative that has garnered significant interest in the scientific community. Also known as 6,7,8-trimethoxycoumarin, this compound exhibits a wide spectrum of biological activities, including potent carbonic anhydrase inhibition, anti-inflammatory, antimicrobial, anticancer, and immunomodulatory effects. This technical guide provides a comprehensive overview of the chemical properties, biological activities, and mechanisms of action of this compound. It includes a compilation of available quantitative data, detailed experimental protocols for key assays, and visual representations of its known signaling pathways and experimental workflows to support further research and drug development efforts.

Chemical and Physical Properties

This compound is a white crystalline solid soluble in organic solvents such as methanol, ethanol, and DMSO.[1] Its chemical structure and key properties are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 6035-49-0 | [2] |

| Molecular Formula | C₁₂H₁₂O₅ | [2] |

| Molecular Weight | 236.22 g/mol | [2] |

| IUPAC Name | 6,7,8-trimethoxychromen-2-one | [2] |

| Synonyms | 6,7,8-Trimethoxycoumarin, Fraxetin dimethyl ether | [2] |

| Appearance | White to yellow crystalline powder | [1] |

| Solubility | Soluble in DMSO, methanol, ethanol | [1] |

| Melting Point | 104-105 °C | [1] |

Biological Activities and Mechanism of Action

This compound has been shown to possess a range of pharmacological activities, making it a promising candidate for further investigation in various therapeutic areas.

Carbonic Anhydrase Inhibition

This compound is a potent inhibitor of carbonic anhydrase (CA), with a reported inhibition constant (Ki) of 0.0097 μM.[1] This potent inhibitory activity against CA I makes it one of the most powerful natural product coumarins identified for this enzyme family.[1]

Anti-inflammatory Activity

Anticancer Activity

While direct IC50 values for this compound against many cancer cell lines are still under investigation, the related compound fraxetin has demonstrated cytotoxic effects against various human melanoma cell lines, with IC50 values ranging from 32.42 to 73.16 µM.[3] The potential anticancer mechanism of coumarins often involves the induction of apoptosis.

Antimicrobial Activity

This compound has reported bactericidal effects.[1] However, specific Minimum Inhibitory Concentration (MIC) values against common bacterial and fungal strains are not yet widely published. The general mechanism for antimicrobial coumarins can involve the disruption of microbial cell membranes.

Immunomodulatory and Neuroprotective Effects

Studies on dimethyl fumarate (DMF), a structurally related compound, suggest that the immunomodulatory effects of such molecules are mediated through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway.[4] This pathway is a key regulator of cellular antioxidant responses. Furthermore, this compound has been shown to interact with dopaminergic and glutamatergic systems in the central nervous system, suggesting potential neuroprotective roles.[5][6]

Key Signaling Pathways

The biological activities of this compound are underpinned by its interaction with several crucial cellular signaling pathways.

Nrf2 Activation Pathway

This compound is proposed to activate the Nrf2 pathway, a primary defense mechanism against oxidative stress. Under normal conditions, Nrf2 is kept in the cytoplasm by Keap1 and targeted for degradation. Upon activation by compounds like this compound, Nrf2 is released from Keap1, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE), leading to the transcription of antioxidant and cytoprotective genes.

Caption: Nrf2 Activation Pathway by this compound.

NF-κB Inhibition Pathway

This compound is also suggested to inhibit the NF-κB signaling pathway, a central regulator of inflammation. Pro-inflammatory stimuli typically lead to the degradation of IκB, allowing the NF-κB dimer to translocate to the nucleus and activate the transcription of inflammatory genes. This compound may interfere with this cascade, thereby reducing the inflammatory response.

Caption: NF-κB Inhibition Pathway by this compound.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of this compound.

Synthesis and Purification

A detailed, peer-reviewed synthesis protocol for this compound (6,7,8-trimethoxycoumarin) is not widely available in the searched literature. However, general methods for the synthesis of polyoxygenated coumarins often involve the Pechmann condensation or Perkin reaction, followed by methylation of hydroxyl groups.

Purification: High-Performance Liquid Chromatography (HPLC) is a standard method for the purification of this compound.[5]

-

Column: A C18 reversed-phase column is typically used.

-

Mobile Phase: A gradient of acetonitrile in water with a small percentage of an acidifier like trifluoroacetic acid (TFA) is common. For example, a gradient from 10% to 100% acetonitrile over 30 minutes.[5]

-

Detection: UV detection at wavelengths around 220 nm and 330 nm is suitable for coumarins.[5]

-

Sample Preparation: The crude product should be dissolved in a suitable solvent (e.g., DMSO or methanol) and filtered through a 0.22 µm syringe filter before injection.

Caption: HPLC Purification Workflow for this compound.

Carbonic Anhydrase Inhibition Assay (Stopped-Flow Method)

This protocol is adapted from established methods for measuring CA activity.[3][7]

-

Reagents and Buffers:

-

HEPES buffer (25 mM, pH 7.5)

-

Purified human carbonic anhydrase isoenzyme (e.g., hCA I)

-

This compound stock solution in DMSO

-

CO₂-saturated water (substrate)

-

pH indicator (e.g., p-nitrophenol)

-

-

Instrumentation:

-

Stopped-flow spectrophotometer

-

-

Procedure:

-

Equilibrate the stopped-flow instrument to 25 °C.

-

Prepare a series of dilutions of this compound in HEPES buffer.

-

In one syringe of the stopped-flow apparatus, load the enzyme solution (containing a fixed concentration of hCA I and the pH indicator) pre-incubated with varying concentrations of this compound (or DMSO for control).

-

In the second syringe, load the CO₂-saturated water.

-

Initiate the reaction by rapidly mixing the contents of the two syringes.

-

Monitor the change in absorbance of the pH indicator over time (e.g., at 400 nm for p-nitrophenol) as the pH decreases due to the formation of carbonic acid.

-

Calculate the initial rate of the reaction for each inhibitor concentration.

-

Determine the IC50 value by plotting the reaction rates against the logarithm of the inhibitor concentration. The Ki can be calculated using the Cheng-Prusoff equation if the Km of the enzyme for the substrate is known.

-

Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol is a standard method for detecting apoptosis by flow cytometry.

-

Cell Culture and Treatment:

-

Seed the target cancer cells (e.g., MCF-7 or A549) in a 6-well plate and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound for a specified period (e.g., 24, 48 hours). Include a vehicle control (DMSO).

-

-

Staining:

-

Harvest the cells (including both adherent and floating cells) and wash with cold PBS.

-

Resuspend the cells in 1X Annexin V binding buffer.

-

Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.

-

Incubate the cells in the dark at room temperature for 15 minutes.

-

-

Flow Cytometry Analysis:

-

Analyze the stained cells using a flow cytometer.

-

Quantify the percentage of cells in each quadrant:

-

Annexin V- / PI- (Live cells)

-

Annexin V+ / PI- (Early apoptotic cells)

-

Annexin V+ / PI+ (Late apoptotic/necrotic cells)

-

Annexin V- / PI+ (Necrotic cells)

-

-

NF-κB Reporter Assay

This assay measures the activity of the NF-κB transcription factor.[7]

-

Cell Line and Transfection:

-

Use a cell line (e.g., HEK293T) stably or transiently transfected with a reporter plasmid containing a luciferase gene under the control of an NF-κB response element. A co-transfection with a Renilla luciferase plasmid can be used for normalization.

-

-

Treatment:

-

Seed the transfected cells in a 96-well plate.

-

Pre-treat the cells with different concentrations of this compound for a defined period.

-

Stimulate the cells with an NF-κB activator (e.g., TNF-α). Include unstimulated and vehicle-treated controls.

-

-

Luciferase Assay:

-

Lyse the cells and measure the firefly and Renilla luciferase activities using a luminometer and a dual-luciferase reporter assay system.

-

-

Data Analysis:

-

Normalize the firefly luciferase activity to the Renilla luciferase activity for each well.

-

Calculate the fold change in NF-κB activity in response to the stimulus and the inhibitory effect of this compound.

-

Quantitative Data Summary

The following tables summarize the available quantitative data for this compound and related compounds.

Table 1: Carbonic Anhydrase Inhibition

| Compound | Isozyme | Ki (µM) | Reference |

| This compound | CA I | 0.0097 | [1] |

Table 2: Anticancer Activity (IC50 Values)

| Compound | Cell Line | IC50 (µM) | Reference |

| Fraxetin | FM55P (Melanoma) | 32.42 ± 4.21 | [3] |

| Fraxetin | FM55M2 (Melanoma) | 46.04 ± 4.17 | [3] |

| Fraxetin | A375 (Melanoma) | 44.03 ± 12.02 | [3] |

| Fraxetin | SK-MEL 28 (Melanoma) | 73.16 ± 7.38 | [3] |

| This compound | MCF-7 (Breast) | Data not available | |

| This compound | A549 (Lung) | Data not available |

Table 3: Antimicrobial Activity (MIC Values)

| Compound | Microorganism | MIC (µg/mL) | Reference |

| This compound | Escherichia coli | Data not available | |

| This compound | Staphylococcus aureus | Data not available |

Table 4: Anti-inflammatory Activity

| Compound | Assay | IC50 (µM) / Effect | Reference |

| This compound | COX-2 Inhibition | Data not available | |

| This compound | TNF-α Production | Data not available | |

| This compound | IL-6 Production | Data not available | |

| This compound | IL-1β Production | Data not available |

Conclusion and Future Directions

This compound (CAS 6035-49-0) is a multifaceted natural compound with significant therapeutic potential. Its potent inhibition of carbonic anhydrase, coupled with its anti-inflammatory, potential anticancer, and immunomodulatory properties, makes it a compelling subject for further research. This technical guide has consolidated the current knowledge on this compound, providing a foundation for future studies.

To advance the development of this compound as a potential therapeutic agent, future research should focus on:

-

Quantitative Biological Evaluation: A systematic evaluation of its IC50 values against a broad panel of cancer cell lines and MIC values against various microbial pathogens is crucial.

-

Detailed Mechanistic Studies: Elucidating the precise molecular targets and signaling pathways involved in its anti-inflammatory, anticancer, and immunomodulatory effects will be essential.

-

Pharmacokinetic and In Vivo Studies: Comprehensive ADME (absorption, distribution, metabolism, and excretion) studies and in vivo efficacy studies in relevant animal models are necessary to assess its drug-like properties and therapeutic potential.

-

Synthetic Optimization: The development of efficient and scalable synthetic routes will be vital for producing sufficient quantities for preclinical and clinical studies. Structure-activity relationship (SAR) studies could also lead to the design of more potent and selective analogs.

By addressing these key areas, the scientific community can unlock the full therapeutic potential of this compound and pave the way for its potential clinical application.

References

- 1. A Review of Anti-Inflammatory Compounds from Marine Fungi, 2000–2018 [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. Fraxetin Interacts Additively with Cisplatin and Mitoxantrone, Antagonistically with Docetaxel in Various Human Melanoma Cell Lines—An Isobolographic Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. Monitor NF-κB activation with dual luciferase reporter assay on SpectraMax iD5 [moleculardevices.com]

- 7. Development and Characterisation of a Novel NF-κB Reporter Cell Line for Investigation of Neuroinflammation - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling the Therapeutic Promise of 6,7,8-Trimethoxycoumarin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

6,7,8-Trimethoxycoumarin, also known as dimethylfraxetin, is a naturally derived methoxylated coumarin that has garnered significant scientific interest for its diverse pharmacological activities. This technical guide provides a comprehensive overview of the current state of research into its potential therapeutic applications, with a focus on its mechanisms of action, supported by quantitative data and detailed experimental methodologies. This document is intended to serve as a valuable resource for researchers and professionals engaged in the discovery and development of novel therapeutic agents.

Potential Therapeutic Applications

Current research indicates that 6,7,8-trimethoxycoumarin exhibits a range of biological activities, suggesting its potential utility in several therapeutic areas. These include potent enzyme inhibition, gastroprotection, and promising anticancer and antiviral effects.

Carbonic Anhydrase Inhibition

6,7,8-Trimethoxycoumarin has been identified as a potent inhibitor of carbonic anhydrase (CA), an enzyme family involved in numerous physiological processes, including pH regulation and fluid balance.[1][2] Its inhibitory activity against specific CA isozymes suggests its potential in conditions where aberrant CA activity is implicated.

Gastroprotective Effects

Studies have demonstrated the significant gastroprotective properties of 6,7,8-trimethoxycoumarin. It has shown efficacy in animal models of gastric ulcers, suggesting its potential as a therapeutic agent for managing gastric mucosal injury.[1][3] A key mechanism underlying this effect is the enhancement of gastric mucus secretion.[1] Furthermore, toxicological assessments have indicated its low acute oral toxicity and minimal interference with major drug-metabolizing enzymes like CYP3A4 and CYP2C9.[1][3]

Antitumor Activity

In the realm of oncology, 6,7,8-trimethoxycoumarin has displayed promising antitumor activity. In vitro studies on hepatocellular carcinoma cell lines have shown that it can induce apoptosis, a form of programmed cell death, by modulating key proteins in the apoptotic cascade.[2]

Anti-HIV Potential

Preliminary research has highlighted the potential of 6,7,8-trimethoxycoumarin as an anti-HIV agent. It has demonstrated the ability to inhibit the replication of the human immunodeficiency virus (HIV) in cell-based assays.[4]

Quantitative Data Summary

The following tables summarize the key quantitative data from various studies, providing a comparative overview of the potency and efficacy of 6,7,8-trimethoxycoumarin in different biological assays.

| Target/Activity | Parameter | Value | Reference |

| Carbonic Anhydrase I | Ki | 0.0097 µM | [1][2] |

| HIV-1 Replication | EC50 | 0.933 µM | [4] |

| Antitumor (Hepatocellular Carcinoma) | Concentration for Apoptosis Induction | 20 µM | [2] |

| Gastroprotective Effect | Parameter | Observation | Reference |

| Gastric Mucus Content | Significantly increased compared to ulcer control | [1] | |

| Acute Oral Toxicity (Mice) | Low | [1][3] | |

| Cytochrome P450 (CYP3A4 & CYP2C9) | Minimal changes in activity | [1][3] |

Detailed Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide, enabling researchers to replicate and build upon these findings.

Carbonic Anhydrase Inhibition Assay (Stopped-Flow CO2 Hydrase Assay)

This assay measures the inhibition of the CA-catalyzed hydration of carbon dioxide.

-

Instrumentation : Applied Photophysics Stopped-Flow Instrument.

-

Principle : The initial rates of the CA-catalyzed CO₂ hydration reaction are monitored for a short duration (10–100 seconds).

-

Procedure :

-

Prepare stock solutions of 6,7,8-trimethoxycoumarin (10 mM) and dilute to the desired concentrations (down to 0.01 nM) using distilled-deionized water.

-

Pre-incubate the enzyme and inhibitor solutions together for 6 hours at room temperature to allow for the formation of the enzyme-inhibitor complex.

-

The concentration of the substrate, CO₂, is varied (typically 1.7 to 17 mM) to determine the inhibition constants.

-

For each inhibitor concentration, at least six traces of the initial 5–10% of the reaction are used to determine the initial velocity.

-

The uncatalyzed reaction rate is subtracted from the total observed rate to obtain the enzyme-catalyzed rate.

-

Inhibition constants (Ki) are calculated using non-linear least-squares methods.

-

Gastroprotective Activity Assessment in Rodent Models

This model is used to evaluate the cytoprotective effects of a compound against acute gastric lesions.

-

Animal Model : Male Sprague-Dawley rats.

-

Procedure :

-

Fast the rats for 24 hours prior to the experiment, with free access to water.

-

Administer 6,7,8-trimethoxycoumarin orally at the desired dose (e.g., 20 mg/kg body weight).

-

After 30-60 minutes, induce gastric ulcers by oral administration of 1 mL of a solution containing 150 mM HCl in 60% ethanol.

-

One hour after ulcer induction, euthanize the animals.

-

Excise the stomachs, open them along the greater curvature, and gently rinse with saline.

-

The ulcer index can be calculated based on the number and severity of the lesions.

-

This model assesses the protective effect against NSAID-induced gastric damage.

-

Animal Model : Male Sprague-Dawley rats.

-

Procedure :

-

Fast the rats for 24 hours with free access to water.

-

Administer 6,7,8-trimethoxycoumarin orally at the desired dose.

-

Induce gastric ulcers by oral administration of indomethacin (e.g., 25-30 mg/kg body weight).

-

After 4-6 hours, euthanize the animals.

-

Excise and examine the stomachs for ulcers as described in the HCl/ethanol model.

-

This protocol quantifies the amount of adherent gastric mucus.

-

Procedure :

-

Following the ulcer induction protocol, gently scrape the gastric mucosa of the excised stomachs.

-

The collected mucus is weighed.

-

The mucus can be further analyzed for glycoprotein content using methods such as the Alcian blue staining technique, where the amount of dye complexed with the mucus is proportional to the mucus content.

-

In Vitro Antitumor Activity Assays

This colorimetric assay determines the metabolic activity of cells, which is an indicator of cell viability.

-

Procedure :

-

Seed hepatocellular carcinoma cells (e.g., HepG2) in a 96-well plate at a density of 1 x 10⁴ cells per well and incubate for 24 hours.

-

Treat the cells with various concentrations of 6,7,8-trimethoxycoumarin (e.g., 20 µM) and incubate for a specified period (e.g., 48 hours).

-

Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add DMSO to dissolve the formazan crystals.

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. Cell viability is expressed as a percentage of the control.

-

This technique is used to detect the cleavage of key apoptotic proteins.

-

Procedure :

-

Treat hepatocellular carcinoma cells with 6,7,8-trimethoxycoumarin (e.g., 20 µM) for 24 hours.

-

Harvest the cells, wash with PBS, and lyse them in a suitable buffer containing protease inhibitors.

-

Determine the protein concentration of the lysates.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane and then incubate with primary antibodies against pro-caspase-7, cleaved caspase-7, and PARP.

-

After washing, incubate the membrane with an appropriate HRP-conjugated secondary antibody.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) reagent. The appearance of cleaved forms of caspase-7 and PARP indicates the induction of apoptosis.

-

In Vitro Anti-HIV Replication Assay

This assay measures the ability of a compound to inhibit HIV replication in a susceptible cell line.

-

Cell Line : MT-4 cells, a human T-cell line highly permissive to HIV-1 replication.

-

Procedure :

-

Infect MT-4 cells with a known amount of HIV-1.

-

Immediately after infection, add various concentrations of 6,7,8-trimethoxycoumarin to the cell cultures.

-

Culture the cells for a period of 4-5 days.

-

Monitor viral replication by measuring a viral marker in the culture supernatant, such as reverse transcriptase (RT) activity or p24 antigen levels.

-

The EC50 value, the concentration of the compound that inhibits viral replication by 50%, is then calculated.

-

Cytochrome P450 Inhibition Assay (Luciferin-Based Assay)

This high-throughput assay determines the inhibitory effect of a compound on specific CYP450 isoforms.

-

Principle : A luminogenic CYP substrate (a luciferin derivative) is converted by the CYP enzyme into luciferin, which then reacts with luciferase to produce light. An inhibitor will reduce the amount of light produced.

-

Procedure :

-

In a multi-well plate, combine the recombinant human CYP enzyme (e.g., CYP3A4 or CYP2C9), a luciferin-based substrate, and an NADPH regeneration system.

-

Add various concentrations of 6,7,8-trimethoxycoumarin.

-

Incubate the reaction mixture at 37°C for a specified time (e.g., 10-30 minutes).

-

Add a luciferin detection reagent to stop the CYP reaction and initiate the luminescent signal.

-

Measure the luminescence using a luminometer. The percentage of inhibition is calculated relative to a vehicle control.

-

Visualizations: Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language, illustrate key mechanisms and experimental processes related to the therapeutic activities of 6,7,8-trimethoxycoumarin.

Caption: Proposed apoptotic pathway of 6,7,8-trimethoxycoumarin in cancer cells.

Caption: Mechanism of gastroprotection by 6,7,8-trimethoxycoumarin.

Caption: Experimental workflow for Western Blot analysis of apoptosis markers.

Caption: Workflow for the in vivo rodent gastric ulcer model.

Conclusion and Future Directions